1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone
Description
1-[4-(2-Amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core linked to a phenyl group substituted with a 2-amino-4-pyrimidinyl moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for diverse biological interactions. The 2-amino-pyrimidine group enhances binding affinity to enzymes or receptors through hydrogen bonding, as seen in kinase inhibitors and neurotransmitter modulators .
Properties
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)phenyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-17-8-5-14(18-15)11-1-3-12(4-2-11)19-9-6-13(20)7-10-19/h1-10H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWXBSJNGHLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Precursor Synthesis
The pyrimidine moiety is typically prepared via:
- Halogenation-amination : Starting from 5-bromo-2,4-dichloropyrimidine (15 ), substitution with cyclopentylamine (16 ) yields intermediate 17 (Figure 1A).
- Palladium-catalyzed coupling : Intermediate 17 reacts with crotonic acid (18 ) under Suzuki–Miyaura conditions to form 19 , a pyrido[2,3-d]pyrimidine scaffold.
Pyridinone Synthesis
The 4(1H)-pyridinone ring is constructed via:
- One-pot cyclization : Ethyl acetoacetate and ammonium acetate undergo condensation under acidic conditions (e.g., HCl/EtOH) to form the pyridinone core.
- Aryl coupling : The phenyl group is introduced via Suzuki coupling between 4-bromophenylboronic acid and the pyridinone intermediate.
Convergent Coupling Methods
The final assembly of 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone employs:
Buchwald–Hartwig Amination
- Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpyridinone and 2-amino-4-chloropyrimidine.
- Conditions :
- Catalyst: Pd₂(dba)₃/Xantphos.
- Base: Cs₂CO₃.
- Solvent: Dioxane, 100°C, 12h.
- Yield : 65–78% after column chromatography.
Suzuki–Miyaura Cross-Coupling
- Reactants : 2-Amino-4-pyrimidinylboronic acid and 4-bromo-4(1H)-pyridinone.
- Conditions :
- Yield : 70–85%.
Optimization and Purification
- Purification :
- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
- Recrystallization from ethanol/water.
- Analytical Validation :
Comparative Data Table
Challenges and Solutions
- Regioselectivity : Competing coupling sites on pyrimidine are mitigated by using bulky ligands (e.g., Xantphos).
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactant solubility during coupling.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyridinone derivatives.
Scientific Research Applications
1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
4-[2-(Methylthio)pyrimidin-4-yl]-2(1H)-pyridinone ()
- Structure: Differs by replacing the 2-amino group on pyrimidine with a methylthio (-SCH₃) group.
- Impact: The methylthio group increases lipophilicity (logP) but reduces hydrogen-bonding capacity compared to the amino substituent. This may lower target affinity in polar binding pockets .
- Data : Molecular weight = 235.28 g/mol; CAS: 1453851-73-4.
YL-0919 ()
- Structure: 1-(1-Benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone hydrochloride.
- Key Differences : Incorporates a benzyl-piperidinylmethyl group instead of the pyrimidinyl-phenyl moiety.
- Activity: Acts as a serotonin reuptake inhibitor and 5-HT1A agonist, demonstrating antidepressant effects. This highlights how pyridinone scaffolds can be tailored for CNS targets .
Pyridinone Derivatives with Aromatic Substitutions
1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone ()
- Structure: Pyridinone core with methyl, phenyl, and trifluoromethylphenyl groups.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability. This compound is used as a pesticide, illustrating the role of fluorinated groups in agrochemical design .
- Data : Molecular weight = 347.3 g/mol; CAS: 59756-60-4.
1-{4-[3-(Dimethylamino)acryloyl]phenyl}-4(1H)-pyridinone ()
- Structure: Features an acryloyl group with dimethylamino substitution.
- Applications in materials science or probes are plausible .
Hydroxypyridinone Derivatives ()
- Examples: 3-Hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone, 1-(4-aminophenyl)-3-hydroxy-2-methyl-4(1H)-pyridinone.
- Key Feature : The 3-hydroxy group enables metal chelation (e.g., Fe³⁺, Al³⁺), making these compounds useful in treating metal overload disorders.
- Comparison: Unlike the target compound, hydroxypyridinones prioritize metal coordination over receptor binding, limiting their CNS utility but expanding therapeutic applications in hematology .
Pyrimidinone Derivatives ()
- Example: 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one.
- Structure: Pyrimidinone core with aryl and aroyl substituents.
- The aroyl group enhances π-π stacking with biological targets, a feature absent in the target compound .
- Structural Data : C—N bond lengths (1.322–1.408 Å) indicate partial double-bond character, stabilizing the heterocycle .
Biological Activity
1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 230.24 g/mol
- CAS Number : Not available in the provided sources.
1. Antitumor Activity
Research has indicated that this compound exhibits potent antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, with notable results in:
- HCT116 Colon Cancer Cells : The compound showed a significant reduction in cell viability with an IC value of approximately 0.5 µM, indicating strong antiproliferative activity.
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 0.5 |
| MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 0.8 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further mechanistic studies are warranted.
2. Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes associated with cancer progression. Notably, it targets:
- Aurora Kinases : Inhibition assays revealed that the compound effectively inhibits Aurora-A kinase with an IC of 50 nM, highlighting its potential as a therapeutic agent in cancer treatment.
3. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine and phenyl groups have shown varied effects on potency and selectivity:
- Substituting different functional groups on the pyridine ring can enhance antitumor activity.
- The presence of amino groups significantly contributes to binding affinity with target enzymes.
Case Study 1: In Vivo Efficacy
In a mouse model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of over 60%, supporting the compound's potential for further development as an anticancer drug.
Case Study 2: Combination Therapy
Recent research explored the efficacy of combining this compound with existing chemotherapeutics. The combination therapy demonstrated synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of traditional drugs.
Q & A
Basic Question: What are the recommended synthetic routes for 1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone, and how can purity be optimized?
Methodological Answer:
The synthesis of pyridinone-pyrimidine hybrids typically involves multi-step protocols. A one-pot approach, as described for dihydropyrimidin-2(1H)-one derivatives, can be adapted by coupling 4-(2-aminopyrimidin-4-yl)phenylboronic acid with a substituted pyridinone scaffold under Suzuki-Miyaura conditions . Purification via column chromatography (e.g., using ethanol-dichloromethane gradients) and recrystallization improves yield and purity. For intermediates, NMR (¹H/¹³C) and HRMS should confirm structural integrity, with attention to δ values for pyridinone C=O (~165–170 ppm in ¹³C NMR) and pyrimidine NH₂ signals (~6.5–7.0 ppm in ¹H NMR) .
Advanced Question: How can computational reaction path searches enhance the design of novel derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and transition-state modeling can predict regioselectivity in pyridinone-pyrimidine coupling reactions. For example, ICReDD’s workflow combines reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, catalyst loading) . Molecular dynamics simulations further assess steric effects from the 4-phenyl substituent, guiding substitutions at the pyrimidine 2-amino group to modulate bioactivity .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H NMR : Key signals include the pyridinone ring proton (~8.2–8.5 ppm, d, J = 6–7 Hz) and pyrimidine NH₂ (~6.8 ppm, broad singlet). Aromatic protons on the phenyl bridge appear as multiplet clusters at ~7.3–7.8 ppm .
- HRMS : Expected [M+H]⁺ for C₁₅H₁₂N₄O is 265.1085 (calc. 265.1089). Deviations >2 ppm warrant reanalysis .
- IR : Confirm C=O stretch at ~1670 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
Advanced Question: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the pyridinone ring). Strategies include:
- Metabolite Identification : LC-MS/MS to track oxidation products (e.g., hydroxylation at the pyrimidine 4-position) .
- SAR Analysis : Compare analogues with modified lipophilicity (e.g., adding methyl groups to the phenyl bridge) to improve membrane permeability .
- Physicochemical Profiling : Measure logP (aim for 1.5–3.5) and solubility (≥50 μM in PBS) to align in vitro potency with in vivo bioavailability .
Basic Question: What are the key considerations for designing stability studies of this compound under varying pH conditions?
Methodological Answer:
- Buffer Selection : Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) to simulate gastrointestinal and physiological conditions.
- HPLC Analysis : Monitor degradation products (e.g., hydrolysis of the pyridinone lactam ring at pH <3) using a C18 column and acetonitrile-water gradient .
- Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) to assess shelf-life. For example, t₉₀ >24 hrs at pH 7.4 suggests suitability for oral dosing .
Advanced Question: How can machine learning models predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Dataset Curation : Compile kinase inhibition data (IC₅₀) for pyridinone-pyrimidine analogues from public databases (e.g., ChEMBL).
- Descriptor Generation : Compute 3D molecular features (e.g., electrostatic potential, solvent-accessible surface area) using RDKit or MOE .
- Model Training : Apply random forest or graph neural networks (GNNs) to correlate descriptors with activity. Validate via k-fold cross-validation (R² >0.7 acceptable) .
Basic Question: What solvents and catalysts are optimal for scaling up the synthesis of this compound?
Methodological Answer:
- Solvent : Ethanol-water (3:1 v/v) balances solubility and eco-friendliness. Avoid DMF due to purification challenges .
- Catalyst : Pd(PPh₃)₄ (2 mol%) for Suzuki couplings, with Na₂CO₃ as base. For Buchwald-Hartwig aminations, use Xantphos-Pd-G3 (1 mol%) .
- Yield Optimization : Microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency vs. traditional reflux (6–8 hrs) .
Advanced Question: How can cryo-EM or X-ray crystallography elucidate the binding mode of this compound to its target protein?
Methodological Answer:
- Protein Preparation : Express and purify the kinase domain (e.g., EGFR T790M mutant) in HEK293 cells.
- Co-crystallization : Soak apo crystals with 5 mM compound in reservoir solution (20% PEG 3350, 0.2 M ammonium citrate).
- Data Collection : Resolve to ≤2.0 Å resolution. Pyridinone C=O typically forms hydrogen bonds with hinge-region residues (e.g., Met793), while the pyrimidine NH₂ interacts with Asp855 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
